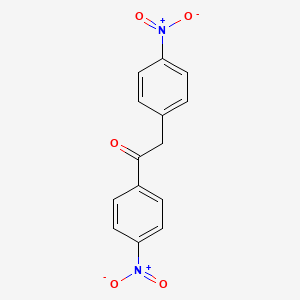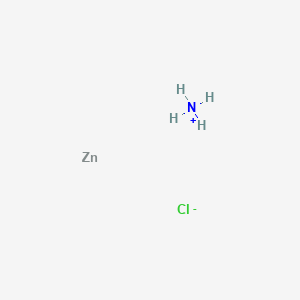
Azanium ZINC chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc ammonium chloride (Azanium ZINC chloride) is a chemical compound that is often used in various industrial and laboratory applications. It is known for its role in reduction reactions, particularly in the reduction of nitro compounds to amines. This compound is a combination of zinc chloride and ammonium chloride, and it exhibits unique properties that make it valuable in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc ammonium chloride can be synthesized through the reaction of zinc oxide (ZnO) with ammonium chloride (NH4Cl). The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{ZnO} + 2\text{NH4Cl} \rightarrow \text{ZnCl2} + 2\text{NH3} + \text{H2O} ]
Industrial Production Methods
In industrial settings, zinc ammonium chloride is produced by dissolving zinc oxide in a solution of ammonium chloride. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of the desired product. The resulting solution is then evaporated to obtain zinc ammonium chloride in solid form.
Análisis De Reacciones Químicas
Types of Reactions
Zinc ammonium chloride is primarily involved in reduction reactions. It is commonly used to reduce nitro compounds to amines. The reduction process involves the transfer of electrons from zinc to the nitro compound, resulting in the formation of an amine.
Common Reagents and Conditions
The reduction of nitro compounds using zinc ammonium chloride typically requires the presence of a reducing agent such as zinc powder. The reaction is carried out in an acidic medium, often with the addition of hydrochloric acid to facilitate the reduction process.
Major Products Formed
The major product formed from the reduction of nitro compounds using zinc ammonium chloride is the corresponding amine. For example, the reduction of nitrobenzene using zinc ammonium chloride results in the formation of aniline.
Aplicaciones Científicas De Investigación
Zinc ammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines.
Biology: Zinc ammonium chloride is used in the preparation of various biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those that require the reduction of nitro groups.
Industry: Zinc ammonium chloride is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of zinc ammonium chloride in reduction reactions involves the transfer of electrons from zinc to the nitro compound. This process occurs in several steps:
Formation of Zinc Ammonium Complex: Zinc reacts with ammonium chloride to form a zinc ammonium complex.
Electron Transfer: The zinc ammonium complex donates electrons to the nitro compound, reducing it to an amine.
Formation of Byproducts: The reduction process also produces byproducts such as ammonia and water.
Comparación Con Compuestos Similares
Zinc ammonium chloride can be compared with other reducing agents such as:
Zinc and Hydrochloric Acid: This combination is also used for the reduction of nitro compounds but may require more stringent reaction conditions.
Sodium Borohydride: A commonly used reducing agent that is more selective but less versatile than zinc ammonium chloride.
Iron and Ammonium Chloride: Another reducing agent combination that is effective but may produce more byproducts.
Zinc ammonium chloride is unique in its ability to provide a mild and efficient reduction process with high selectivity and yield.
Conclusion
Zinc ammonium chloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and efficient reduction capabilities make it a valuable tool in various scientific and industrial processes.
Propiedades
Fórmula molecular |
ClH4NZn |
|---|---|
Peso molecular |
118.9 g/mol |
Nombre IUPAC |
azanium;zinc;chloride |
InChI |
InChI=1S/ClH.H3N.Zn/h1H;1H3; |
Clave InChI |
XEPNJJFNSJKTSO-UHFFFAOYSA-N |
SMILES canónico |
[NH4+].[Cl-].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


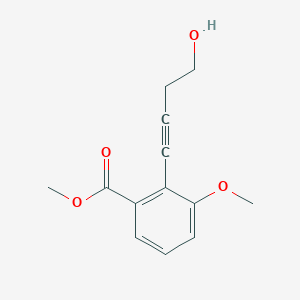
![[(1,1-Dimethyl-2-oxobutyl)thio]acetic acid](/img/structure/B8338314.png)
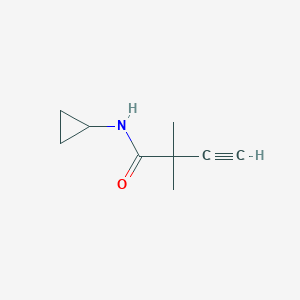
![3-(4-Chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8338331.png)
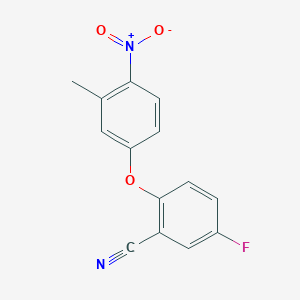
![2-[1,3]Dioxolan-2-yl-6-(1-methylpyrazol-3-yl)pyridine](/img/structure/B8338338.png)
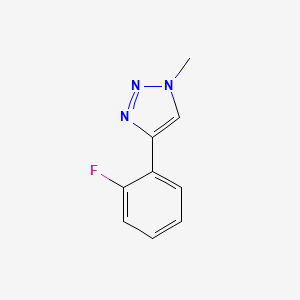
![Tert-butyl methyl[(5-phenyl-1H-pyrrol-3-YL)methyl]carbamate](/img/structure/B8338350.png)
![Spiro-[6,6-dichlorobicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B8338361.png)
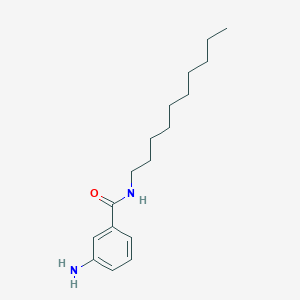
![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)
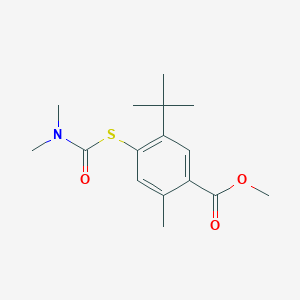
![[4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzyl]-methyl-carbamic acid methyl ester](/img/structure/B8338416.png)
